molecular formula C18H19NO3S B14943837 2-methyl-4-(3-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene

2-methyl-4-(3-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene

Cat. No.: B14943837
M. Wt: 329.4 g/mol
InChI Key: GJORDXSPHQSITF-UHFFFAOYSA-N
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Description

2-methyl-4-(3-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene is a complex organic compound that belongs to the class of thienochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-c]chromene core, which is a fused ring system containing both sulfur and oxygen heteroatoms, along with a nitrophenyl substituent and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(3-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-c]chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-mercaptobenzaldehyde derivative and a chromene derivative under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using nitric acid and sulfuric acid as reagents.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(3-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thienochromenes with various functional groups.

Scientific Research Applications

2-methyl-4-(3-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

    Biological Studies: It is used in research to understand the interactions between thienochromenes and biological targets such as enzymes and receptors.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-methyl-4-(3-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene involves its interaction with specific molecular targets and pathways. The compound can bind to proteins such as Bcl-2, leading to the induction of apoptosis in cancer cells. It may also interact with enzymes involved in oxidative stress pathways, thereby modulating cellular responses to oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    4H-chromenes: These compounds share a similar core structure but lack the thieno ring and nitrophenyl substituent.

    Thienopyridines: These compounds contain a thieno ring fused with a pyridine ring instead of a chromene ring.

    Nitrophenyl derivatives: Compounds with a nitrophenyl group attached to different core structures.

Uniqueness

2-methyl-4-(3-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene is unique due to its combination of a thieno[3,2-c]chromene core with a nitrophenyl substituent and a methyl group. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

2-methyl-4-(3-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene

InChI

InChI=1S/C18H19NO3S/c1-11-9-15-17(12-5-4-6-13(10-12)19(20)21)22-16-8-3-2-7-14(16)18(15)23-11/h4-6,9-10,14,16-17H,2-3,7-8H2,1H3

InChI Key

GJORDXSPHQSITF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C3CCCCC3OC2C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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